molecular formula C10H8BrNO B12863693 7-Bromo-5-methylisoquinolin-1(2H)-one

7-Bromo-5-methylisoquinolin-1(2H)-one

Cat. No.: B12863693
M. Wt: 238.08 g/mol
InChI Key: VJMCSFKNCRRTNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-5-methylisoquinolin-1(2H)-one is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinoline The presence of a bromine atom at the 7th position and a methyl group at the 5th position makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-methylisoquinolin-1(2H)-one typically involves the bromination of 5-methylisoquinolin-1(2H)-one. The reaction can be carried out using bromine or other brominating agents under controlled conditions. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-methylisoquinolin-1(2H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different oxidation states.

    Reduction Reactions: Reduction can lead to the formation of different reduced forms of the compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted isoquinolines, while oxidation and reduction reactions can yield different oxidation states and reduced forms of the compound.

Scientific Research Applications

7-Bromo-5-methylisoquinolin-1(2H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Bromo-5-methylisoquinolin-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the isoquinoline structure play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Methylisoquinolin-1(2H)-one: Lacks the bromine atom at the 7th position.

    7-Bromoisoquinolin-1(2H)-one: Lacks the methyl group at the 5th position.

    Isoquinolin-1(2H)-one: Lacks both the bromine and methyl groups.

Uniqueness

7-Bromo-5-methylisoquinolin-1(2H)-one is unique due to the presence of both the bromine atom and the methyl group, which confer specific chemical properties and reactivity. These structural features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

7-bromo-5-methyl-2H-isoquinolin-1-one

InChI

InChI=1S/C10H8BrNO/c1-6-4-7(11)5-9-8(6)2-3-12-10(9)13/h2-5H,1H3,(H,12,13)

InChI Key

VJMCSFKNCRRTNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C=CNC2=O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.